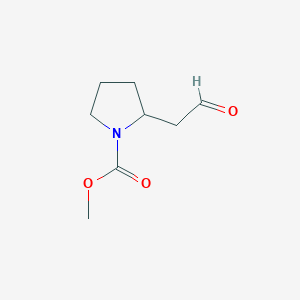
Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- is a chemical compound with a unique structure that includes a propanamide backbone, a phenylmethyl group, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- typically involves the reaction of N-methylaniline with pivaloyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with trimethylsilyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The phenylmethyl group can interact with aromatic receptors, while the trimethylsilyl group can enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-pivalanilid
- N-Methyl-pivaloylanilid
- N-methyl-pivalanilide
- N-methyl-N-phenylpivalamide
Uniqueness
Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
75395-85-6 |
|---|---|
Formule moléculaire |
C13H21NOSi |
Poids moléculaire |
235.40 g/mol |
Nom IUPAC |
N-benzyl-3-trimethylsilylpropanamide |
InChI |
InChI=1S/C13H21NOSi/c1-16(2,3)10-9-13(15)14-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,14,15) |
Clé InChI |
UOOIQKGKTBBIAX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)

![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)
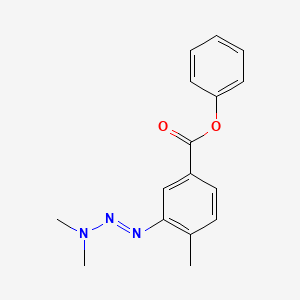
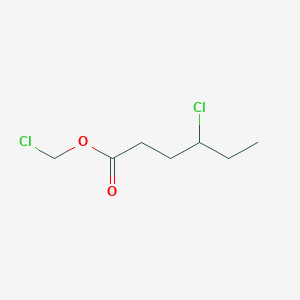
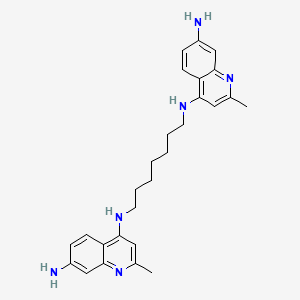
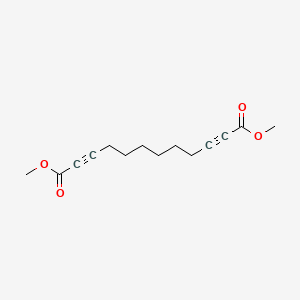
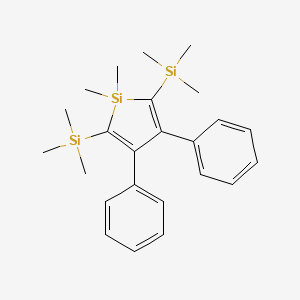


![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)


